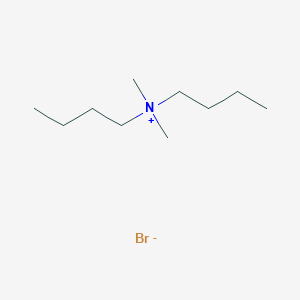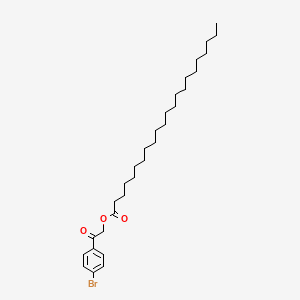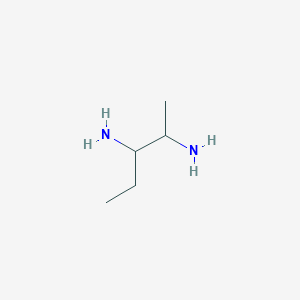
Pentane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,3-diamine is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso-pentane or nitro-pentane derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
Pentane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,3-Diaminopropane: Contains two amino groups attached to a three-carbon chain.
Cadaverine (Pentane-1,5-diamine): Similar to pentane-2,3-diamine but with amino groups at the 1 and 5 positions.
Uniqueness
This compound is unique due to the position of its amino groups on the 2 and 3 carbons of the pentane chain. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other diamines.
Propriétés
Numéro CAS |
115947-67-6 |
|---|---|
Formule moléculaire |
C5H14N2 |
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
pentane-2,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3 |
Clé InChI |
ZNUSBSVDROQNFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
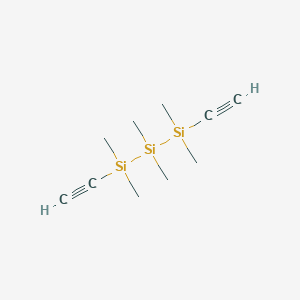
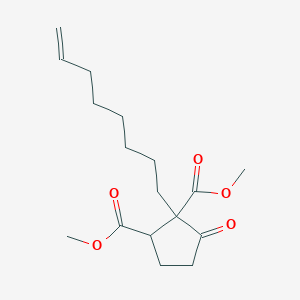

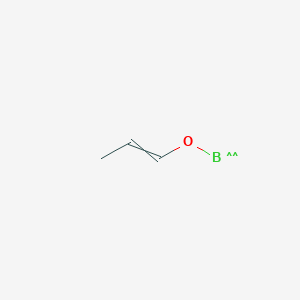
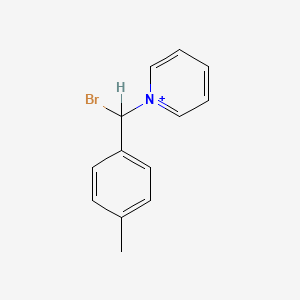
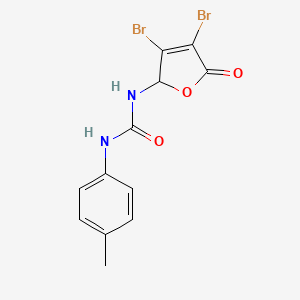
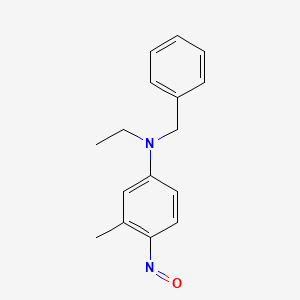
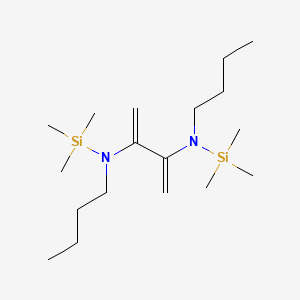
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
